molecular formula C18H22N4O2S B2966862 3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 313470-76-7

3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2966862
CAS RN: 313470-76-7
M. Wt: 358.46
InChI Key: GNSODKURJAKPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a prodrug that is converted into a toxic metabolite MPP+ in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic System Construction : Research has explored the formation of complex heterocyclic systems, such as pyrido-thieno-diazepino-purine dione derivatives, via alkylation and cascade reactions. These compounds demonstrate the potential for the development of novel chemical entities with unique properties (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).

  • Purine Derivatives Ionisation and Methylation : Studies on purine derivatives have provided insights into their ionisation behaviors and methylation reactions, crucial for understanding their chemical reactivity and potential for modifications (Rahat, M., Bergmann, F., & Tamir, I., 1974).

Biological Activity

  • Biological Activity of Substituted Pyridines and Purines : Research into substituted pyridines and purines containing thiazolidinedione has shown effects on triglyceride accumulation and potential hypoglycemic and hypolipidemic activities. Such studies underscore the therapeutic potential of purine derivatives in metabolic disorders (Kim, B. Y. et al., 2004).

  • Purine Alkaloids from Marine Sources : Purine alkaloids isolated from marine sources like the gorgonian Subergorgia suberosa have shown weak cytotoxicity towards human cancer cell lines, indicating the potential for purine derivatives in anticancer research (Qi, S., Zhang, S., & Huang, H., 2008).

properties

IUPAC Name

3-methyl-8-(3-phenylpropylsulfanyl)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-11-22-14-15(21(2)17(24)20-16(14)23)19-18(22)25-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSODKURJAKPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione

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